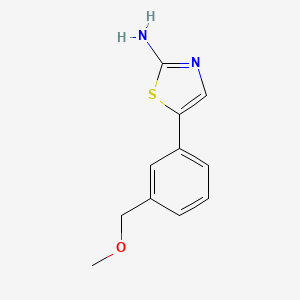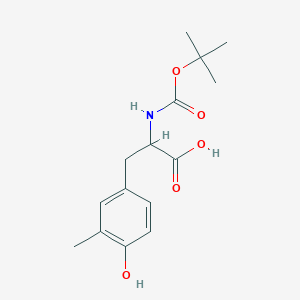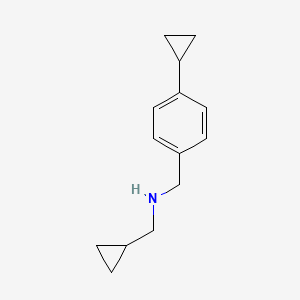
1-Cyclopropyl-N-(4-cyclopropylbenzyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-N-(4-cyclopropylbenzyl)methanamine is an organic compound that features a cyclopropyl group attached to both the nitrogen atom and the benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-N-(4-cyclopropylbenzyl)methanamine typically involves the reaction of cyclopropylamine with 4-cyclopropylbenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopropyl-N-(4-cyclopropylbenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amines or hydrocarbons
Substitution: Halogenated or alkoxylated derivatives
Applications De Recherche Scientifique
1-Cyclopropyl-N-(4-cyclopropylbenzyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-N-(4-cyclopropylbenzyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Cyclopropyl-N-(4-methylbenzyl)methanamine
- 1-Cyclopropyl-N-(4-methoxybenzyl)methanamine
- 1-Cyclopropyl-N-(4-fluorobenzyl)methanamine
Uniqueness
1-Cyclopropyl-N-(4-cyclopropylbenzyl)methanamine is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C14H19N |
|---|---|
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
1-cyclopropyl-N-[(4-cyclopropylphenyl)methyl]methanamine |
InChI |
InChI=1S/C14H19N/c1-2-11(1)9-15-10-12-3-5-13(6-4-12)14-7-8-14/h3-6,11,14-15H,1-2,7-10H2 |
Clé InChI |
LHVFHPOMEZUSSG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNCC2=CC=C(C=C2)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


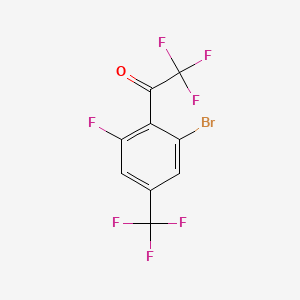
![4-chloro-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B14772329.png)
![2-[3-(Tert-butoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B14772335.png)


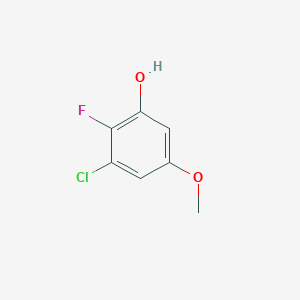
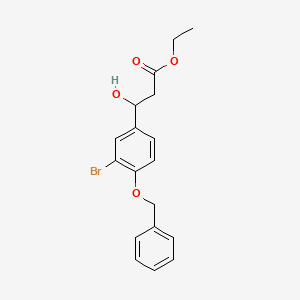
![3-[[3,5-Dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B14772357.png)

![Tert-butyl 3-[2-aminopropanoyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B14772367.png)

